molecular formula C15H17NO5 B3170779 Methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate CAS No. 946384-49-2

Methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate

Cat. No.: B3170779
CAS No.: 946384-49-2
M. Wt: 291.3 g/mol
InChI Key: AROUHNMTUIUODM-UHFFFAOYSA-N
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Description

Methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate is an organic compound with the molecular formula C15H17NO5. This compound is characterized by the presence of a cyano group, a diethoxyphenyl group, and an oxopropanoate group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate typically involves the reaction of 3,4-diethoxybenzaldehyde with cyanoacetic acid in the presence of a base, followed by esterification with methanol. The reaction conditions often include refluxing the mixture to ensure complete reaction and high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The diethoxyphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate is unique due to the presence of diethoxy groups, which can influence its chemical reactivity and biological activity. The compound’s specific structure allows for unique interactions in chemical and biological systems, making it valuable for research and industrial applications.

Properties

IUPAC Name

methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-4-20-12-7-6-10(8-13(12)21-5-2)11(9-16)14(17)15(18)19-3/h6-8,11H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROUHNMTUIUODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C#N)C(=O)C(=O)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate

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